3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(oxolan-2-yl)methyl]-4-phenylpyrrolidine-1-carboxamide
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Overview
Description
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(oxolan-2-yl)methyl]-4-phenylpyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(oxolan-2-yl)methyl]-4-phenylpyrrolidine-1-carboxamide typically involves multiple steps. The initial step often includes the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(oxolan-2-yl)methyl]-4-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(oxolan-2-yl)methyl]-4-phenylpyrrolidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(oxolan-2-yl)methyl]-4-phenylpyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity . The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)-2(1H)-pyridinone
- (3-methyl-1,2,4-oxadiazol-5-yl)-acetic acid
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
Uniqueness
What sets 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(oxolan-2-yl)methyl]-4-phenylpyrrolidine-1-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(oxolan-2-ylmethyl)-4-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-21-18(26-22-13)17-12-23(11-16(17)14-6-3-2-4-7-14)19(24)20-10-15-8-5-9-25-15/h2-4,6-7,15-17H,5,8-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJPXJVHQSODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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